molecular formula C19H25NO4 B7114171 2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid

2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid

Cat. No.: B7114171
M. Wt: 331.4 g/mol
InChI Key: UUDZMWBPCFOZQP-UHFFFAOYSA-N
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Description

2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid is a synthetic organic compound characterized by its unique structural features It contains a cyclobutylazepane moiety linked to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-cyclobutylazepane-1-carboxylic acid with 4-hydroxyphenoxyacetic acid under controlled conditions. The reaction is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxyacetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the azepane ring can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid backbone but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyclobutylazepane derivatives: Compounds with similar azepane rings but different substituents can exhibit distinct pharmacological activities.

Uniqueness: 2-[4-(4-Cyclobutylazepane-1-carbonyl)phenoxy]acetic acid is unique due to its specific combination of the cyclobutylazepane and phenoxyacetic acid moieties. This structural arrangement imparts unique chemical reactivity and potential biological activities, distinguishing it from other related compounds.

Properties

IUPAC Name

2-[4-(4-cyclobutylazepane-1-carbonyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c21-18(22)13-24-17-8-6-16(7-9-17)19(23)20-11-2-5-15(10-12-20)14-3-1-4-14/h6-9,14-15H,1-5,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDZMWBPCFOZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCCN(CC2)C(=O)C3=CC=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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